![molecular formula C16H24N2O5S B4072752 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4072752.png)
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide
Overview
Description
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide, also known as Ipragliflozin, is a novel drug that is used in the treatment of type 2 diabetes. It belongs to the class of drugs known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. This drug works by inhibiting the reabsorption of glucose in the kidneys, which leads to increased urinary glucose excretion and decreased blood glucose levels.
Mechanism of Action
The mechanism of action of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden involves the inhibition of SGLT2, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden increases urinary glucose excretion and decreases blood glucose levels.
Biochemical and Physiological Effects
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has several biochemical and physiological effects. It reduces blood glucose levels, improves insulin sensitivity, and reduces body weight. It also lowers blood pressure and has a beneficial effect on lipid metabolism.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden in lab experiments is that it is a selective inhibitor of SGLT2 and has a specific mechanism of action. However, one limitation of using 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden is that it is not effective in all patients with type 2 diabetes, and some patients may experience side effects such as urinary tract infections and genital mycotic infections.
Future Directions
There are several future directions for the research and development of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden. One direction is to investigate the long-term safety and efficacy of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden in patients with type 2 diabetes. Another direction is to explore the potential use of 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden in the treatment of other diseases such as heart failure and chronic kidney disease. Additionally, there is a need to develop new SGLT2 inhibitors with improved efficacy and safety profiles.
Conclusion
In conclusion, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden is a novel drug that has been shown to be effective in the treatment of type 2 diabetes. It works by inhibiting the reabsorption of glucose in the kidneys and has several biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for research and development in this field.
Scientific Research Applications
2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has been extensively studied in preclinical and clinical trials. In preclinical studies, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has been shown to improve glucose tolerance, reduce insulin resistance, and improve beta-cell function in animal models of type 2 diabetes. In clinical trials, 2-{4-[(isopropylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamiden has been shown to improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-[4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12(2)18-24(20,21)15-7-5-13(6-8-15)23-11-16(19)17-10-14-4-3-9-22-14/h5-8,12,14,18H,3-4,9-11H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDRBOGGAISFPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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